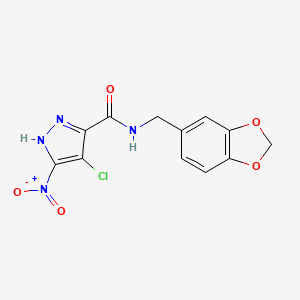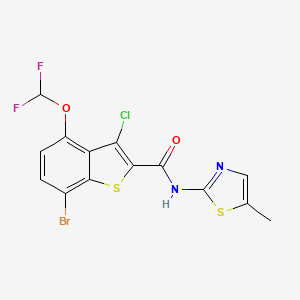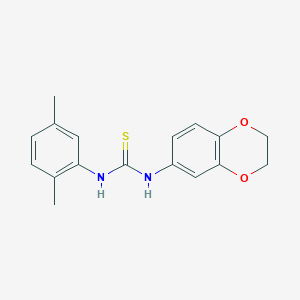![molecular formula C16H17N5O8S B10956024 3-[(acetyloxy)methyl]-7-{[(5-methyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10956024.png)
3-[(acetyloxy)methyl]-7-{[(5-methyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(ACETYLOXY)METHYL]-7-{[2-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-8-OXO-5-THIA-1-AZABICYCLO[420]OCT-2-ENE-2-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes multiple functional groups such as acetoxy, nitro, and pyrazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(ACETYLOXY)METHYL]-7-{[2-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID typically involves multiple steps, including the formation of the bicyclic core, introduction of the acetoxy group, and attachment of the pyrazole moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(ACETYLOXY)METHYL]-7-{[2-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The acetoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the acetoxy group could result in a variety of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form stable complexes with these molecules makes it a valuable tool for probing biological systems.
Medicine
In medicine, 3-[(ACETYLOXY)METHYL]-7-{[2-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID may be investigated for its potential therapeutic properties. This could include its use as an antimicrobial agent, anti-inflammatory compound, or in the treatment of specific diseases.
Industry
In industry, this compound could be utilized in the production of specialty chemicals, pharmaceuticals, and advanced materials. Its unique properties make it suitable for a wide range of applications, from catalysis to material science.
Mechanism of Action
The mechanism of action of 3-[(ACETYLOXY)METHYL]-7-{[2-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-[(ACETYLOXY)METHYL]-7-{[2-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID shares similarities with other bicyclic compounds that contain functional groups such as acetoxy, nitro, and pyrazole.
- Compounds like 3-[(ACETYLOXY)METHYL]-7-{[2-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID may also be compared to other antibiotics with similar structural motifs.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its bicyclic structure This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds
Properties
Molecular Formula |
C16H17N5O8S |
|---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
3-(acetyloxymethyl)-7-[[2-(5-methyl-4-nitropyrazol-1-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H17N5O8S/c1-7-10(21(27)28)3-17-19(7)4-11(23)18-12-14(24)20-13(16(25)26)9(5-29-8(2)22)6-30-15(12)20/h3,12,15H,4-6H2,1-2H3,(H,18,23)(H,25,26) |
InChI Key |
PDAGJXZOUJAMDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CC(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)C)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-dicyclopropyl-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10955948.png)
![4-bromo-1-methyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B10955949.png)
amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10955950.png)
![N-{2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethyl}-1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10955956.png)

![N-{1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-5-methyl-4-[(4-nitrophenoxy)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B10955975.png)


![6-bromo-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10956004.png)
![4-[5-[(4-ethoxyphenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10956007.png)
![N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzamide](/img/structure/B10956012.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10956015.png)

![N-(3-chloro-2-methylphenyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10956023.png)
